n-(2-Chloroethyl)-2-phenylacetamide

Description

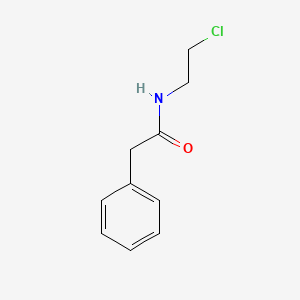

N-(2-Chloroethyl)-2-phenylacetamide (CAS: 13156-95-1) is a chloroacetamide derivative with the molecular formula C₁₀H₁₂ClNO and a molecular weight of 197.66 g/mol. Structurally, it consists of a phenyl group attached to an acetamide backbone, with a chloroethyl (-CH₂CH₂Cl) substituent on the nitrogen atom.

Properties

IUPAC Name |

N-(2-chloroethyl)-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c11-6-7-12-10(13)8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBUBQXOXBBMHEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NCCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20946310 | |

| Record name | N-(2-Chloroethyl)-2-phenylethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20946310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23547-02-6 | |

| Record name | NSC126129 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126129 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Chloroethyl)-2-phenylethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20946310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of 2-Phenylacetyl Chloride

The synthesis begins with the conversion of 2-phenylacetic acid to 2-phenylacetyl chloride, a critical intermediate. Thionyl chloride (SOCl₂) is the reagent of choice due to its efficiency in generating acyl chlorides under mild conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the carboxylic acid is replaced by a chloride ion.

Reaction Mechanism:

- Protonation: Thionyl chloride reacts with 2-phenylacetic acid to form a protonated intermediate.

- Chloride Attack: The chloride ion displaces the hydroxyl group, yielding 2-phenylacetyl chloride and releasing SO₂ and HCl.

Conditions:

Amidation with 2-Chloroethylamine

The acyl chloride intermediate reacts with 2-chloroethylamine in the presence of a base to form the target amide. Triethylamine (Et₃N) is commonly employed to scavenge HCl, shifting the equilibrium toward product formation.

Reaction Mechanism:

- Nucleophilic Attack: The amine’s lone pair attacks the electrophilic carbonyl carbon of the acyl chloride.

- Deprotonation: Triethylamine abstracts a proton from the ammonium intermediate, forming the amide bond.

Conditions:

- Solvent: Dichloromethane or tetrahydrofuran.

- Molar Ratio: 1:1.2 (acyl chloride:amine) to ensure complete conversion.

- Temperature: 0–25°C to minimize side reactions.

- Yield: 70–80% after purification.

Industrial Production Methods

Industrial synthesis prioritizes cost efficiency and scalability. Key adaptations include:

Continuous Flow Reactors

Purification Techniques

- Recrystallization: Ethanol/water mixtures yield >95% purity.

- Chromatography: Reserved for high-purity applications (e.g., pharmaceuticals).

Optimization of Reaction Parameters

Solvent Selection

Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity but may increase side reactions. Dichloromethane balances reactivity and solubility.

Table 1: Solvent Impact on Yield

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Dichloromethane | 8.93 | 78 |

| DMF | 36.7 | 65 |

| THF | 7.58 | 72 |

Catalytic Additives

- 4-Dimethylaminopyridine (DMAP): Accelerates acylation but raises costs.

- Molecular Sieves: Absorb moisture to prevent hydrolysis.

Comparative Analysis of Methodologies

Laboratory vs. Industrial Synthesis

| Parameter | Laboratory Method | Industrial Method |

|---|---|---|

| Scale | 1–100 g | 10–100 kg |

| Purification | Column Chromatography | Recrystallization |

| Cost Efficiency | Low | High |

| Yield | 70–80% | 85–90% |

Alternative Amines

Substituting 2-chloroethylamine with ethanolamine results in N-(2-hydroxyethyl)-2-phenylacetamide, illustrating the versatility of the acyl chloride intermediate.

Chemical Reactions Analysis

Types of Reactions: n-(2-Chloroethyl)-2-phenylacetamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 2-phenylacetic acid and 2-chloroethylamine.

Oxidation: The phenyl group can undergo oxidation reactions to form corresponding phenolic derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

Major Products Formed:

Nucleophilic Substitution: Products such as n-(2-azidoethyl)-2-phenylacetamide or n-(2-thiocyanatoethyl)-2-phenylacetamide.

Hydrolysis: 2-phenylacetic acid and 2-chloroethylamine.

Oxidation: Phenolic derivatives of this compound.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Anticancer Research : n-(2-Chloroethyl)-2-phenylacetamide has shown promise in cancer therapy due to its ability to form covalent bonds with nucleophilic sites in DNA and proteins. This property can disrupt critical cellular processes, inhibiting the growth of cancer cells. Studies have demonstrated its effectiveness in targeting pathways such as Akt and mTOR, leading to increased apoptosis in cancer cell lines.

- Antimicrobial Activity : The compound exhibits antifungal properties, particularly against resistant strains of Candida albicans. Investigations have shown that derivatives of chloroacetamides can effectively inhibit both planktonic cells and biofilms, suggesting potential therapeutic applications against drug-resistant infections.

2. Chemical Intermediates

- This compound serves as an intermediate in the synthesis of various organic compounds. Its reactivity allows it to be utilized as a building block for more complex molecules, making it valuable in the development of specialty chemicals and materials.

Case Studies

1. Anticancer Research

A study highlighted the compound's ability to inhibit critical signaling pathways associated with cancer cell survival. The dose-dependent response observed in various cancer cell lines underscores its potential as a therapeutic agent.

2. Antifungal Studies

Research focusing on chloroacetamide derivatives demonstrated their effectiveness against resistant C. albicans strains, both in planktonic and biofilm forms. These findings suggest that this compound could be developed into a novel antifungal treatment option.

Mechanism of Action

The mechanism of action of n-(2-Chloroethyl)-2-phenylacetamide involves its interaction with biological molecules. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to modifications that affect their function. This property is particularly relevant in the context of anticancer research, where such modifications can inhibit the growth of cancer cells.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural differences and similarities among N-(2-Chloroethyl)-2-phenylacetamide and related compounds:

Key Observations :

- Chloroethyl vs. Hydroxyethyl : The chloroethyl group in this compound enhances electrophilicity, making it a stronger alkylating agent compared to the hydroxyethyl analog, which is more polar and less reactive .

- Nitrophenyl vs. Phenyl : The nitro group in N-(4-Nitrophenyl)-2-phenylacetamide increases electron-withdrawing effects, accelerating benzylation reactions under phase-transfer catalysis .

Physicochemical Properties

- Solubility and Stability :

Chloroethylnitrosoureas (e.g., 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea) exhibit high lipid solubility, enabling blood-brain barrier penetration, but rapid degradation in plasma (half-life ~5 minutes) . This compound, lacking the nitrosourea moiety, is expected to have lower lipid solubility and greater stability. - Hydrogen Bonding : Crystal structures of 2-Chloro-N-phenylacetamide reveal antiparallel N-H⋯O hydrogen bonds, forming infinite chains that influence melting points and solubility . Similar intermolecular interactions may govern the physical properties of this compound.

Biological Activity

N-(2-Chloroethyl)-2-phenylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and applications in various fields, particularly in cancer treatment and antimicrobial research.

The biological activity of this compound primarily arises from its ability to interact with biological molecules. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to modifications that can inhibit cellular functions. This property is particularly relevant in anticancer research, where such interactions can inhibit the growth of cancer cells by disrupting critical cellular processes.

Anticancer Properties

Research has demonstrated that this compound exhibits anticancer properties . For instance, compounds with similar chloroethyl groups have been shown to inhibit the phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is crucial for cancer cell proliferation and survival. Specifically, related compounds have induced cell cycle arrest and apoptosis in prostate and breast cancer cell lines .

| Compound | Target Pathway | Effect on Cell Lines |

|---|---|---|

| E1 (related compound) | PI3K/Akt/mTOR | Induces apoptosis in PC-3 and MCF-7 cells |

| This compound | N/A | Potential inhibition of cancer cell growth |

Antimicrobial Activity

The compound also shows promising antimicrobial activity . A study evaluated its efficacy against various strains of Candida albicans and Staphylococcus aureus, including methicillin-resistant strains (MRSA). The minimum inhibitory concentration (MIC) ranged from 128 to 256 µg/mL, demonstrating significant antifungal activity against fluconazole-resistant strains .

| Microorganism | MIC (µg/mL) | MFC (µg/mL) |

|---|---|---|

| C. albicans | 128 - 256 | 512 - 1024 |

| MRSA | Effective | Effective |

Case Studies

- Anticancer Research : A study highlighted the effectiveness of a chloroethyl derivative in inhibiting Akt and mTOR pathways, leading to increased JNK phosphorylation and subsequent cancer cell death. This mechanism was validated through various assays showing dose-dependent responses in cancer cell lines .

- Antifungal Studies : Another investigation focused on the antifungal properties of related chloroacetamides, which showed effectiveness against both planktonic cells and biofilms of resistant C. albicans. The study concluded that these compounds could serve as potential therapeutic agents against drug-resistant fungal infections .

Q & A

Q. What are the optimal reaction conditions for synthesizing N-(2-Chloroethyl)-2-phenylacetamide?

Methodological Answer: Synthesis typically involves nucleophilic substitution or condensation reactions. For example:

- Nucleophilic Substitution : React 2-chloroacetamide derivatives with aromatic amines in a polar aprotic solvent (e.g., acetonitrile) under reflux. Use a weak base like K₂CO₃ to deprotonate the amine and facilitate substitution .

- Condensation : Combine 2-chloroacetyl chloride with 2-phenylethylamine in dichloromethane, using triethylamine as a proton scavenger. Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1) .

- Critical Parameters : Reaction time (5–24 hours), stoichiometric excess of sodium azide (1.5 eq), and solvent polarity influence yield. Purify via recrystallization (ethanol) or column chromatography .

Q. How can this compound be characterized to confirm purity and structure?

Methodological Answer:

- Spectroscopy :

- NMR : Analyze and NMR for characteristic signals:

- Amide proton (δ 8.0–10.0 ppm, broad singlet).

- Chloroethyl group (δ 3.5–4.5 ppm, CH₂Cl).

- Phenyl protons (δ 7.2–7.6 ppm, multiplet) .

- FTIR : Confirm C=O stretch (~1650 cm⁻¹), N-H bend (~1550 cm⁻¹), and C-Cl stretch (~750 cm⁻¹) .

- XRD : Resolve crystal packing and dihedral angles (e.g., amide group vs. phenyl ring: ~16° deviation observed in analogous structures) .

- Elemental Analysis : Verify %C, %H, %N within ±0.3% of theoretical values.

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .

- Waste Management : Collect chlorinated byproducts separately. Neutralize acidic/basic waste before disposal via certified hazardous waste services .

- Spill Response : Absorb with inert material (vermiculite), seal in containers, and label as halogenated organic waste .

Advanced Research Questions

Q. How does the electronic nature of substituents influence the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

- Hammett Analysis : Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring increase electrophilicity of the chloroethyl moiety, accelerating substitutions (e.g., SN2 with NaN₃). Conversely, electron-donating groups (e.g., -OCH₃) reduce reactivity .

- Kinetic Studies : Monitor reaction rates via UV-Vis or HPLC. For example, azide substitution follows pseudo-first-order kinetics under excess NaN₃ conditions .

Q. What computational methods are used to predict the conformational stability of this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.